Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a complex organic compound with significant implications in both synthetic chemistry and biological research. Its molecular formula is , and it has a molecular weight of approximately 344.45 g/mol. This compound is characterized by a unique spirocyclic structure, which includes a diazaspiro framework and a carboxylate group, making it versatile in various chemical applications.
The compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich. It is often utilized in laboratory settings for research purposes, particularly in organic synthesis and biological assays.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is classified with the GHS07 pictogram, indicating potential hazards such as irritation to skin and eyes, as well as respiratory issues upon exposure .
The synthesis of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves several steps:
A common synthetic route includes the reaction of diazaspiro compounds with benzyl halides under basic conditions to form the desired spirocyclic structure. The use of tert-butyl chloroformate aids in the introduction of the carboxylate group while protecting other functional groups during the reaction process .
The molecular structure of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate features:
The structural formula can be represented as follows:
The InChI key for this compound is provided for database searches:
(Note: The actual InChI key should be verified from reliable chemical databases.)
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate participates in various chemical reactions:
The specific reaction pathways depend on the choice of reagents and conditions applied during synthesis. For example, using reducing agents like lithium aluminum hydride could yield alcohol derivatives .
The mechanism of action for tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors:
Research indicates that compounds with similar structures often exhibit significant biological activity, including enzyme inhibition or modulation of receptor activity.
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is typically a solid at room temperature with properties that may include:
Key chemical properties include:
Relevant data on these properties can be found in safety data sheets and chemical catalogs .
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has diverse applications:
The retrosynthetic deconstruction of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (C₂₀H₂₈N₂O₃, MW: 344.45 g/mol) reveals three key synthons [2] :
The strategic disconnection yields two primary building blocks: (1) a 4-piperidone derivative for the cyclohexanone ring and (2) an aziridine or pyrrolidine fragment for the pyrrolidine ring, with the spiro center formed through ring-closing cyclization [3] [6].
Two dominant synthetic routes are employed for constructing the diazaspiro[4.5]decane skeleton:
Table 1: Scaffold Construction Strategies
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Cyclization | Cs₂CO₃, CH₃CN, reflux [3] | 2,7-Diazaspiro[4.5]decane tert-butyl ester | 60-75% |
Reductive Ring Closure | LiBH₄, THF, 0°C→RT [3] | 10-Oxo-2,7-diazaspiro[4.5]decane Boc-protected | 50-68% |
The cyclization approach utilizes cesium carbonate to facilitate intramolecular N-alkylation, forming the spiro junction. Alternatively, reductive ring closure with lithium borohydride reduces lactam carbonyls while enabling ring fusion [3]. Comparative studies show that diazaspiro[4.5]decane scaffolds exhibit greater synthetic accessibility than diazaspiro[4.4]nonane derivatives due to reduced ring strain (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, CAS 336191-17-4, is synthesized in higher yields than diazaspiro[4.4]nonane analogues) [6].
The Boc group serves critical functions:
This protection is essential for achieving high-purity (>97%) final compounds, as confirmed by analytical data (MDL: MFCD20230664) [1] .
Benzylation is optimized through two primary methods:
Table 2: Benzylation Optimization
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Reductive Amination | Benzaldehyde, NaBH₄, MeOH, 0°C [3] | High stereocontrol; mild conditions | Requires ketone intermediate |
Direct Alkylation | BnBr, K₂CO₃, CH₃CN, 60°C [3] | Single-step; no reducing agents | Risk of over-alkylation |
Reductive amination proves superior for stereoselective benzyl introduction: Benzaldehyde condenses with the free amine of the decane scaffold to form an imine, reduced in situ by sodium borohydride. This method achieves >90% conversion when conducted at 0°C in methanol, minimizing byproducts [3]. Catalytic hydrogenation (Pd/C, H₂) is avoided due to potential cleavage of sensitive groups.
While the search results lack explicit asymmetric syntheses of this specific compound, established strategies for analogous diazaspiro scaffolds include:
Computational models predict moderate BBB permeability (Log P consensus: 1.51–1.78) for related scaffolds, highlighting the impact of stereochemistry on drug-like properties [5] [6]. Future asymmetric routes could leverage chiral catalysts in key cyclization steps to access enantioenriched variants.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1